2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol
Description
Properties
CAS No. |
91245-27-1 |
|---|---|
Molecular Formula |
C11H15Cl2NO2 |
Molecular Weight |
264.14 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C11H15Cl2NO2/c12-3-5-14(6-4-13)8-9-7-10(15)1-2-11(9)16/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
YSKJZQHPVCHXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CN(CCCl)CCCl)O |
Origin of Product |
United States |
Preparation Methods
Aminomethylation of 4-Nitrophenol
- The initial step involves the aminomethylation of 4-nitrophenol to form 2-(N-acylaminomethyl)-4-nitrophenol intermediates.
- This reaction can be performed by reacting 4-nitrophenol with haloacetamides such as iodoacetamide, bromoacetamide, or chloroacetamide.
- When using chloroacetamide, catalytic amounts of iodide salts (e.g., sodium iodide or potassium iodide) are added to enhance the reaction rate and yield.
- The reaction is typically carried out in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether under reflux conditions.
| Parameter | Conditions |
|---|---|
| Solvent | Acetone, ethylene glycol dimethyl ether |
| Temperature | Reflux (~56-60°C for acetone) |
| Catalyst | Sodium iodide or potassium iodide (up to 50 mol%) |
| Reaction time | ~4 hours |
Formation of Phenoxyacetamide Intermediate
- The product from aminomethylation is converted into 2-(2-N-acylaminomethyl-4-nitrophenoxy)acetamide by heating with haloacetamide derivatives.
- This step involves nucleophilic substitution on the aromatic ring oxygen.
Rearrangement to Nitroaniline Derivative
- The phenoxyacetamide intermediate undergoes a rearrangement reaction to form 2-(N-acylaminomethyl)-4-nitroaniline.
- This rearrangement is carried out in solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) with the addition of bases like potassium carbonate or sodium carbonate.
- The reaction temperature is crucial: optimal conversion occurs between 80°C and 120°C; below 80°C conversion is poor, and above 140°C degradation occurs.
| Parameter | Conditions |
|---|---|
| Solvent | DMF, DMAc, or NMP |
| Base | K2CO3 or Na2CO3 (finely powdered) |
| Temperature | 80-120°C |
| Reaction time | ~4.5 hours |
Catalytic Hydrogenation to Diamino Derivative
- The nitroaniline intermediate is then catalytically hydrogenated to reduce the nitro group to an amino group, yielding 1,4-diamino-2-(N-acylaminomethyl)benzene dihydrochloride.
- Catalysts such as 10% palladium on activated carbon are used.
- Hydrogenation is performed at room temperature or slightly elevated temperature under mild hydrogen pressure.
| Parameter | Conditions |
|---|---|
| Catalyst | Pd/C (10%) |
| Solvent | Ethanol |
| Temperature | Room temperature to ~40°C |
| Pressure | Slightly elevated hydrogen pressure |
| Reaction time | ~5 hours |
Deacylation to Final Product
- The final step involves deacylation of the acylaminomethyl group using concentrated hydrochloric acid in ethanol at elevated temperature (~70°C).
- This yields the 2-aminomethyl-1,4-diaminobenzene trihydrochloride , which corresponds to the target compound or its salt form.
- The product is isolated as a hygroscopic crystalline solid.
Representative Experimental Data
| Step | Compound/Formulation | Yield (g) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 1 | 2-(N-Acetylaminomethyl)-4-nitrophenoxyacetamide | 120 | 236-240 | Yellowish solid |
| 2 | 2-(N-Acetylaminomethyl)-4-nitroaniline | 46.6 | 208-210 | Yellow powder |
| 3 | 2-(N-Acetylaminomethyl)-1,4-diaminobenzene dihydrochloride | 20.2 | 215 (decomp.) | Colorless crystals |
| 4 | 2-Aminomethyl-1,4-diaminobenzene trihydrochloride | 12.5 | 246-248 (decomp.) | Hygroscopic crystals |
Notes on Solvents, Catalysts, and Reaction Conditions
- Solvents: Dipolar aprotic solvents such as acetone, DMF, DMAc, and NMP are preferred for their ability to stabilize intermediates and facilitate rearrangements.
- Catalysts: Palladium on activated carbon is the catalyst of choice for hydrogenation steps due to its efficiency and mild reaction conditions.
- Bases: Carbonates (potassium or sodium) are used to facilitate rearrangement reactions; their fine powder form and excess quantity improve reaction rates.
- Temperature Control: Maintaining temperature within specified ranges is critical to avoid low conversion or decomposition.
- Iodide Catalysis: For reactions using chloroacetamide, iodide salts catalyze the substitution reaction effectively, improving yield.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Aminomethylation | 4-Nitrophenol | Haloacetamide + NaI/KI, acetone, reflux | 2-(N-acylaminomethyl)-4-nitrophenol |
| 2 | Formation of Phenoxyacetamide | Product from Step 1 | Heating with haloacetamide | 2-(2-N-acylaminomethyl-4-nitrophenoxy)acetamide |
| 3 | Rearrangement | Phenoxyacetamide | DMF/DMAc/NMP, K2CO3 or Na2CO3, 80-120°C | 2-(N-acylaminomethyl)-4-nitroaniline |
| 4 | Catalytic Hydrogenation | Nitroaniline | Pd/C, ethanol, H2, room temp | 1,4-Diamino-2-(N-acylaminomethyl)benzene dihydrochloride |
| 5 | Deacylation | Diamino derivative | HCl in ethanol, 70°C | 2-Aminomethyl-1,4-diaminobenzene trihydrochloride |
Chemical Reactions Analysis
Alkylation via Chloroethyl Groups
The bis(2-chloroethyl)amino moiety is a hallmark of nitrogen mustards, enabling alkylation through the formation of reactive aziridinium intermediates.
Mechanism :
-
Step 1 : Intramolecular cyclization of the chloroethyl groups generates an aziridinium ion.
-
Step 2 : Nucleophilic attack by biological targets (e.g., DNA bases, proteins) results in covalent crosslinking or monoalkylation .
Key Reactions :
Stability :
-
Hydrolyzes in aqueous media (half-life: ~20–30 minutes at 37°C), releasing HCl and forming ethanol derivatives .
Oxidation of the Benzene-1,4-diol Moiety
The diol group undergoes oxidation, particularly under acidic or enzymatic conditions, to form quinones.
Reaction Pathway :
-
Oxidizing Agents : Oxygen, peroxidases, or metal ions (e.g., Fe³⁺, Cu²⁺).
-
Products : 2-[Bis(2-chloroethyl)aminomethyl]-1,4-benzoquinone (unstable; may polymerize) .
Biological Relevance :
Interaction with Nucleophiles
The compound reacts with nucleophiles (e.g., amines, hydroxyl groups) via its chloroethyl and hydroxyl functionalities.
| Nucleophile | Reaction Type | Products |
|---|---|---|
| Primary amines | Nucleophilic substitution | Substituted ethylamine derivatives |
| Water | Hydrolysis | Bis(2-hydroxyethyl)amino derivatives |
Example :
-
Hydrolysis in physiological conditions yields 2-[bis(2-hydroxyethyl)aminomethyl]benzene-1,4-diol, reducing alkylating potency .
pH-Dependent Reactivity
Reactivity varies significantly with pH:
-
Acidic pH : Accelerates aziridinium ion formation but destabilizes the diol group.
-
Alkaline pH : Promotes hydrolysis of chloroethyl groups and oxidation of the diol .
Polymerization and Degradation
Under elevated temperatures or prolonged storage:
-
Self-alkylation : Intermolecular reactions form dimers or oligomers.
-
Degradation Products : Ethanol, chloroacetic acid, and phenolic derivatives .
Biological Alkylation Pathways
In pharmacological contexts, the compound likely mimics classical nitrogen mustards:
-
DNA Crosslinking : Binds N7 of guanine residues, disrupting replication .
-
Protein Adducts : Reacts with cysteine residues, inhibiting enzyme function .
References are integrated as bracketed citations from the provided sources.
Scientific Research Applications
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer drugs due to its ability to interfere with DNA replication.
Mechanism of Action
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol involves its interaction with cellular components, particularly DNA. The compound can form cross-links with DNA strands, thereby inhibiting DNA replication and transcription. This action makes it a potential candidate for anticancer therapy, as it can induce cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzene-1,4-diol Derivatives
Substituent-Driven Functional Diversity
Benzene-1,4-diol derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis:
Structural and Functional Insights
- Alkylating vs. Redox-Active Derivatives: The target compound and Q107 share bis(2-chloroethyl) groups but differ in backbone structure (benzene-1,4-diol vs. naphthoquinone). DMHQ derivatives (e.g., sym-DDHQ) prioritize symmetry for enhanced aqueous solubility (critical for flow batteries), contrasting with the lipophilic chloroethyl groups in the target compound .
- Biological Activity: Pyrimidinylthio derivatives (e.g., compound 1 in ) exhibit antimicrobial activity due to sulfur-mediated enzyme inhibition, unlike the DNA-targeting mechanism of nitrogen mustards . Prenylated derivatives (e.g., compound 3 in ) show antitumor activity via isoprenoid-mediated apoptosis, diverging from alkylation-driven cytotoxicity .
Physicochemical Properties
- Solubility : DMHQ’s morpholinyl groups enhance water solubility (>100 mg/mL), while the target compound’s chloroethyl groups reduce it (XLogP3 = 2.2) .
- Thermodynamic Stability : Branched derivatives like TPA (triphenylamine) show poor correlation between force field and quantum mechanical energies due to conformational complexity . The target compound’s linear bis(2-chloroethyl) chain may mitigate this issue, improving computational predictability .
Biological Activity
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol, commonly referred to as a bis(chloroethyl)amine derivative, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various anticancer agents and has been studied for its effects on tumor cells, particularly through mechanisms involving DNA alkylation and histone deacetylase (HDAC) inhibition.
Chemical Structure
The chemical formula for this compound is . The structure consists of a benzene ring with two chloroethylamine groups attached, which are known for their role in alkylating DNA.
The primary mechanism of action for compounds like this compound involves the formation of reactive intermediates that can alkylate DNA. This leads to cross-linking of DNA strands, ultimately resulting in cellular apoptosis. Additionally, the compound may exhibit HDAC inhibitory activity, affecting gene expression and promoting cancer cell death.
Antitumor Activity
Recent studies have highlighted the antitumor potential of bis(chloroethyl)amine derivatives. For instance, in vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines:
These results indicate that while some derivatives exhibit potent activity against specific cancer cell lines, others show limited effectiveness, emphasizing the need for further structural optimization.
HDAC Inhibition
A related compound, 4-[bis(2-chloroethyl)-amino]-benzamide (FNA), has been studied as a selective HDAC3 inhibitor. It demonstrated significant antiproliferative effects with an IC50 value of 95.48 nM against HDAC3 and improved tumor growth inhibition in xenograft models by 48.89% compared to standard treatments like SAHA . This suggests that similar derivatives could also possess valuable HDAC inhibitory properties.
Study on Antitumor Effects
In a study evaluating the biological activity of various bis(chloroethyl)amine-containing compounds, it was found that 1-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one exhibited cytotoxic effects against both drug-sensitive and multi-drug resistant cancer cell lines. The study noted that while the compound showed promise, its efficacy varied significantly across different cell lines .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that compounds with bis(chloroethyl)amine groups can significantly inhibit tumor growth. For example, FNA improved the anticancer activity when combined with other chemotherapeutic agents such as taxol and camptothecin . This highlights the potential for combination therapies utilizing these compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis likely involves alkylation of a benzene-1,4-diol precursor with bis(2-chloroethyl)amine derivatives. Evidence from similar compounds (e.g., bis(2-chloroethyl) ether reactions with diols in ) suggests using polar aprotic solvents (e.g., DMF or acetonitrile) and controlled temperatures (60–80°C) to minimize side reactions. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) can improve yield and purity. Monitoring intermediates with TLC and characterizing final products via H/C NMR and high-resolution mass spectrometry (HRMS) is critical .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- pH-dependent hydrolysis: Incubate the compound in buffers (pH 2–12) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via HPLC-MS.
- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring purity via NMR .
- Light sensitivity: Conduct photostability tests under UV/visible light (ICH Q1B guidelines).
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR spectroscopy: H NMR identifies chloroethyl groups (δ 3.6–3.8 ppm, CH2Cl) and aromatic protons (δ 6.5–7.0 ppm). C NMR confirms the aminomethyl linkage (δ 50–55 ppm, CH2N).
- IR spectroscopy: Detect hydroxyl (3200–3600 cm) and C-Cl (650–750 cm) stretches.
- X-ray crystallography: If crystals are obtainable (e.g., via slow evaporation in methanol), this provides definitive structural confirmation, as seen in similar compounds () .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence the compound’s reactivity in alkylation or nucleophilic substitution reactions?
Methodological Answer: The electron-donating hydroxyl groups at positions 1 and 4 activate the ring toward electrophilic substitution, while the electron-withdrawing chloroethyl groups may direct reactivity. Computational modeling (DFT calculations using Gaussian or ORCA) can map electrostatic potential surfaces to predict reactive sites. Experimentally, compare reaction rates with analogs lacking hydroxyl groups (e.g., ’s trifluoromethyl derivative) to isolate electronic effects .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar diol derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies: Systematically vary substituents (e.g., replace chloroethyl with methylamino groups as in ) and test bioactivity (e.g., antimicrobial assays per ).
- Mechanistic studies: Use fluorescence quenching or isothermal titration calorimetry (ITC) to assess binding affinity to biological targets (e.g., DNA for alkylating agents).
- Meta-analysis: Compare published IC50 values (e.g., ’s antimalarial data) while controlling for assay conditions (pH, cell lines) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties and toxicity profile?
Methodological Answer:
- ADMET prediction: Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
- Toxicity profiling: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity. Validate in vitro via Ames test (bacterial reverse mutation assay) and hepatic cell line viability assays (HepG2) .
Q. What are the challenges in analyzing degradation products of this compound, and how can they be addressed?
Methodological Answer: Degradation products (e.g., hydrolyzed chloroethyl groups forming ethylene glycol derivatives) can be identified using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
